molecular formula C14H13NO3 B6389030 6-(4-Methoxy-2-methylphenyl)picolinic acid CAS No. 1261959-70-9

6-(4-Methoxy-2-methylphenyl)picolinic acid

Cat. No.: B6389030
CAS No.: 1261959-70-9
M. Wt: 243.26 g/mol
InChI Key: BHPKPRCIHYZJJG-UHFFFAOYSA-N
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Description

6-(4-Methoxy-2-methylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 4-methoxy-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxy-2-methylphenyl)picolinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and palladium catalysts can be optimized for cost-effectiveness and yield. Additionally, the reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxy-2-methylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

6-(4-Methoxy-2-methylphenyl)picolinic acid has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.

    Agrochemicals: It is utilized in the synthesis of herbicides, pesticides, and other agrochemical products.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Methoxy-2-methylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand for metal ions, forming complexes that can influence various biochemical processes. The compound’s structure allows it to participate in coordination chemistry, where it can bind to metal ions and affect their reactivity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methoxy-2-methylphenyl)picolinic acid is unique due to the presence of both the picolinic acid moiety and the 4-methoxy-2-methylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis, pharmaceuticals, and agrochemicals.

Properties

IUPAC Name

6-(4-methoxy-2-methylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-8-10(18-2)6-7-11(9)12-4-3-5-13(15-12)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPKPRCIHYZJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401199880
Record name 2-Pyridinecarboxylic acid, 6-(4-methoxy-2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401199880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-70-9
Record name 2-Pyridinecarboxylic acid, 6-(4-methoxy-2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261959-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 6-(4-methoxy-2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401199880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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